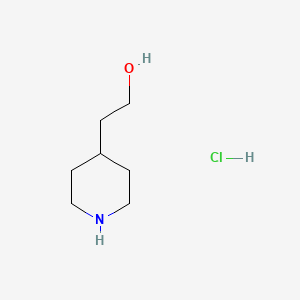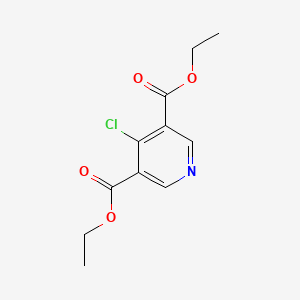
Diethyl 4-chloropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate involves the reaction of 4-chloro-pyridine-3,5-dicarboxylic acid diethyl ester with 2-hydroxy-N,N-dimethyl-acetamide in DMF at 0°C. Sodium hydride is added to the mixture, which is then allowed to warm to room temperature and stirred for 2.5 hours .Molecular Structure Analysis
The molecular weight of Diethyl 4-chloropyridine-3,5-dicarboxylate is 257.67 g/mol. The exact molecular structure can be determined using techniques such as NMR and mass spectra .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Applications
- Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates . These compounds have been screened for their in vivo anti-inflammatory and analgesic activities .
- Methods of Application : The compounds were synthesized following a multistep synthetic route. The structures of the newly synthesized intermediates and title compounds were established by spectral and elemental analyses .
- Results or Outcomes : The in vivo results indicated that these compounds displayed rapid onset of anti-inflammatory action and exhibited prominent activity when compared with the standard drug . Compounds carrying amide functionality showed the highest anti-inflammatory as well as analgesic activities .
Anti-corrosion, Antimicrobial, and Antioxidant Applications
- Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of Diethyl 4- (5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This compound has been evaluated for its anti-corrosion, antimicrobial, and antioxidant properties .
- Methods of Application : The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C . The chemical structure of the compound was validated using FTIR, NMR, and Mass spectrometry .
- Results or Outcomes : The compound showed substantial anti-corrosive efficacy on mild steel subjected to an aggressive acidic environment . It also outperformed Gentamicin in antimicrobial screenings against all tested pathogens . The antioxidant potential of the compound was found to have an IC50 value of 113.964±0.076 µg/ml .
Battery-Supercapacitor Hybrid Energy Storage Devices
- Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of metal–organic frameworks (MOFs) based on pyridine 3,5-dicarboxylate (PYDC) ligand in combination with copper and cobalt . These MOFs are used as active electrode materials for battery-supercapacitor hybrid energy storage devices .
- Methods of Application : The MOFs were synthesized and electrochemically analyzed . A battery supercapacitor hybrid device was fabricated, comprising Cu-PYDC-MOF and activated carbon (AC) electrodes .
- Results or Outcomes : The device showcased energy and power density of 17 W h kg −1 and 2550 W kg −1 , respectively . With their performance and versatility, the PYDC-based MOFs stand at the forefront of energy technology .
Synthesis of Dihydropyridine Derivatives
- Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of diethyl 4-(4-(2-(p-toluidino)-2-oxoethoxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This compound is a dihydropyridine derivative, a class of compounds known for their wide range of biological activities.
- Methods of Application : The compound was synthesized through a multistep reaction process. The structure of the synthesized compound was confirmed using Fourier-transform infrared spectroscopy (FTIR) .
- Results or Outcomes : The synthesized compound was obtained with a yield of 84% and a melting point of 116 °C .
Safety And Hazards
Eigenschaften
IUPAC Name |
diethyl 4-chloropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-13-6-8(9(7)12)11(15)17-4-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCVCLRAPMHDSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592862 |
Source


|
| Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-chloropyridine-3,5-dicarboxylate | |
CAS RN |
244638-43-5 |
Source


|
| Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

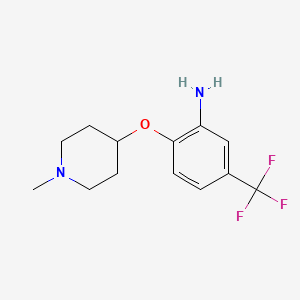



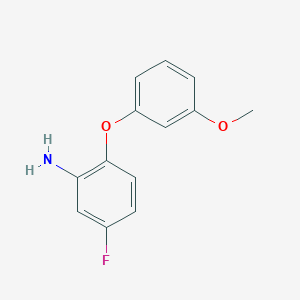

![N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319334.png)


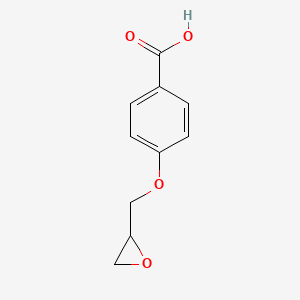
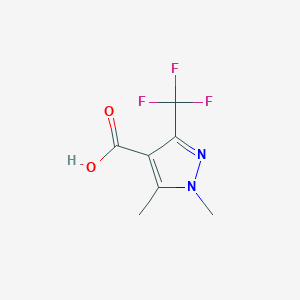

![Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1319358.png)
